molecular formula C14H10N2O3 B8401850 2-(Pyridin-2-ylmethoxy)-isoindole-1.3-dione

2-(Pyridin-2-ylmethoxy)-isoindole-1.3-dione

Cat. No. B8401850
M. Wt: 254.24 g/mol
InChI Key: FLLMEVNTBYMHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-ylmethoxy)-isoindole-1.3-dione is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-2-ylmethoxy)-isoindole-1.3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-ylmethoxy)-isoindole-1.3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Pyridin-2-ylmethoxy)-isoindole-1.3-dione

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-(pyridin-2-ylmethoxy)isoindole-1,3-dione

InChI

InChI=1S/C14H10N2O3/c17-13-11-6-1-2-7-12(11)14(18)16(13)19-9-10-5-3-4-8-15-10/h1-8H,9H2

InChI Key

FLLMEVNTBYMHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloromethylpyridine hydrochloride (514 mg, 3.13 mmol), N-hydroxyphthalimide (515 mg, 3.18 mmol), and triethylamine (1.3 mL, 9.3 mmol) were mixed in acetonitrile (5 mL) and stirred at 80° C. for 2.5 hours. The reaction mixture was diluted with ethyl acetate and washed sequentially with 1N NaOH(aq), water, and brine. The organic phase was dried over MgSO4, filtered, and concentrated. The residue was recrystallized from ethyl acetate and hexanes to provide N-(pyridine-2-ylmethoxy)phthalimide (364 mg, 1.44 mmol).
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under anhydrous conditions (positive nitrogen pressure, presence of 3Å molecular sieves), a mixture of N-hydroxyphthalimide (10.0 g, 0.061 mole), 2-picolylchloride hydrochloride (10.0 g, 0.061 mole), and triethylamine (18.5 g, 0.183 mol) in 100 ml of anhydrous acetonitrile was refluxed for 6 hours. After overnight stirring at ambient temperature, TLC showed that the starting materials were practically consumed. The solvent was evaporated and the residue dissolved in 200 ml of EtOAc. The solution was washed with 1N NaOH (100 ml), water (2×200 ml), brine (1×200 m ml) and dried (MgSO4). After removal of the solvent, the crude product was recrystallized from EtOAc/hexane to afford 11.4 g (73.6%) of title product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73.6%

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